

Application Notes: QuEChERS Method for Fenbutatin Oxide Analysis in Food Matrices

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Compound of Interest

Compound Name: Fenbutatin oxide-d30

Cat. No.: B12426267

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Introduction

Fenbutatin oxide is a non-systemic acaricide used to control mites on a wide variety of crops, including fruits, vegetables, and nuts. Due to its potential persistence and toxicity, regulatory bodies have established maximum residue limits (MRLs) for Fenbutatin oxide in food products. [1][2] This necessitates the development of robust and efficient analytical methods for its routine monitoring. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular sample preparation technique for the analysis of pesticide residues in food. [3] This application note details a modified QuEChERS protocol coupled with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for the determination of Fenbutatin oxide in diverse food matrices. [1][2][4][5]

Principle

This method involves an initial extraction of Fenbutatin oxide from the homogenized food sample into an organic solvent, followed by a partitioning step using salts to separate the organic and aqueous layers. A subsequent dispersive solid-phase extraction (d-SPE) cleanup step is employed to remove interfering matrix components prior to instrumental analysis by HPLC-MS/MS. [1][2][4][5] The addition of formic acid to the extraction solvent has been shown to improve the stability and recovery of Fenbutatin oxide. [3][6]

Quantitative Data Summary

The following table summarizes the performance of the modified QuEChERS method for the analysis of Fenbutatin oxide in various food matrices. The data includes recovery rates at different spiking levels, relative standard deviations (RSDs), and the limits of detection (LOD) and quantification (LOQ).

Food Matrix	Spiking Level (mg/kg)	Average Recovery (%)	RSD (%)	LOD (mg/kg)	LOQ (mg/kg)
Rice	0.02	95.32	5.67	0.002	0.007
	0.1	98.76			
	0.5	101.67			
Milk	0.02	87.87	8.94	0.002	0.007
	0.1	91.23			
	0.5	94.56			
Pork Liver	0.02	92.45	7.12	0.002	0.007
	0.1	96.87			
	0.5	99.12			
Pork	0.02	90.12	6.78	0.002	0.007
	0.1	93.45			
	0.5	97.34			

Data extracted from a study by Lin et al. (2021).^{[1][2][4][5]} The validated method demonstrates good linearity over a concentration range of 0.005–1 mg/kg with a coefficient of determination (R^2) of >0.99.^{[1][2][3][5]} The average recoveries for Fenbutatin oxide across the tested matrices ranged from 87.87% to 101.67%, with relative standard deviations between 2.34% and 8.94%.^{[1][2]} The limit of quantification (LOQ) was established at 0.007 mg/kg.^{[1][2][3][4][5]}

Experimental Protocols

Reagents and Materials

- Acetonitrile (ACN), HPLC grade
- Formic acid (FA), 98% or higher
- Anhydrous magnesium sulfate (MgSO_4)
- Sodium chloride (NaCl)
- Primary secondary amine (PSA) sorbent
- Fenbutatin oxide analytical standard
- 50 mL polypropylene centrifuge tubes
- 15 mL polypropylene centrifuge tubes
- Syringe filters (0.22 μm)

Standard Solution Preparation

Prepare a stock standard solution of Fenbutatin oxide (e.g., 100 mg/L) in acetonitrile. From this stock, prepare working standard solutions by serial dilution with acetonitrile to the desired concentrations for calibration curves and spiking experiments. Store all standard solutions at -20°C in the dark.^[1]

Sample Preparation (Homogenization)

- For solid food samples (e.g., rice, pork liver, pork), homogenize a representative portion of the sample using a high-speed blender or food processor until a uniform consistency is achieved.
- For liquid samples (e.g., milk), ensure the sample is well-mixed before subsampling.

Extraction

- Weigh 5.0 g (± 0.05 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.
- Add 10 mL of acetonitrile containing 1% formic acid (v/v).

- Add the appropriate QuEChERS extraction salts (e.g., 4 g anhydrous MgSO_4 and 1 g NaCl).
- Immediately cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and prevent the formation of salt agglomerates.
- Centrifuge the tube at 4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Transfer a 1.5 mL aliquot of the upper acetonitrile layer (supernatant) into a 15 mL polypropylene centrifuge tube.
- Add 25 mg of PSA sorbent and 150 mg of anhydrous MgSO_4 to the tube.^[1] Note: PSA is used to remove organic acids, fatty acids, and sugars.^{[1][2]} Graphitized carbon black (GCB) is not recommended as it can lead to low recovery of Fenbutatin oxide.^{[1][2]}
- Vortex the tube for 2 minutes.
- Centrifuge at 10,000 rpm for 5 minutes.

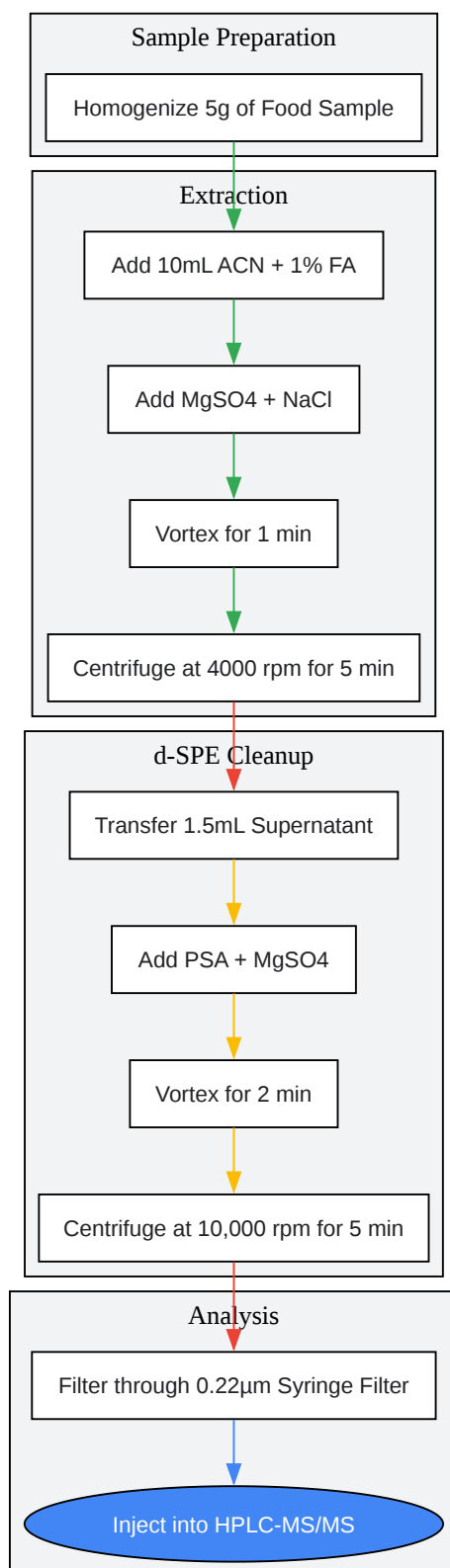
Final Extract Preparation

- Take the supernatant from the d-SPE step and filter it through a 0.22 μm syringe filter into an autosampler vial.
- The sample is now ready for injection into the HPLC-MS/MS system.

HPLC-MS/MS Analysis

- Analytical Column: A C18 column is suitable for the separation.
- Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid and ammonium formate, can be used.
- Ionization Mode: Electrospray ionization in positive mode (ESI+).
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation of Fenbutatin oxide.^[1]

Experimental Workflow Diagram



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Caption: QuEChERS workflow for Fenbutatin oxide analysis.

Conclusion

The modified QuEChERS method presented here is a reliable and efficient procedure for the determination of Fenbutatin oxide residues in a variety of food matrices.[3][5] The method offers high recovery rates, good precision, and low limits of detection, making it suitable for routine monitoring and ensuring food safety. The use of PSA as a cleanup sorbent is crucial for achieving accurate results. This protocol provides a solid foundation for laboratories involved in pesticide residue analysis.

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